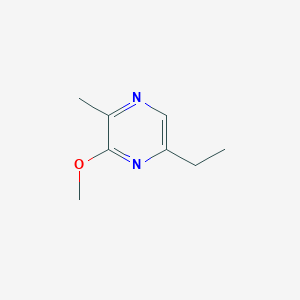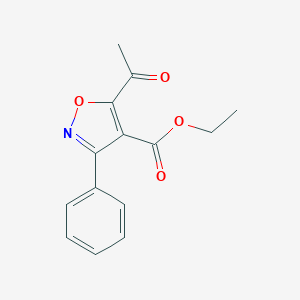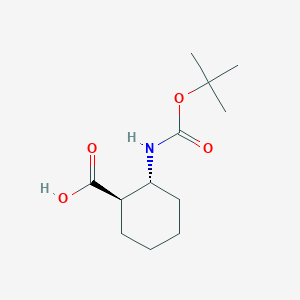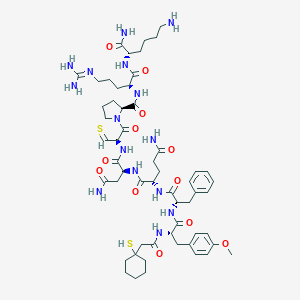
5-Ethyl-3-methoxy-2-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-methoxy-2-methylpyrazine, also known as EMMP, is a natural compound that is commonly found in various foods and beverages, such as roasted coffee, cocoa, and tea. EMMP has a unique odor and flavor, which makes it an important component in many food and beverage products. In recent years, EMMP has gained significant attention in the scientific community due to its potential health benefits and its use in various fields of research.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-methoxy-2-methylpyrazine is not fully understood. However, it is believed that 5-Ethyl-3-methoxy-2-methylpyrazine interacts with various receptors in the body, including the olfactory receptors and the GABA receptors. 5-Ethyl-3-methoxy-2-methylpyrazine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential health benefits.
Biochemische Und Physiologische Effekte
5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have various biochemical and physiological effects on the body. Studies have shown that 5-Ethyl-3-methoxy-2-methylpyrazine can improve cognitive function, reduce inflammation, and protect against oxidative stress. 5-Ethyl-3-methoxy-2-methylpyrazine has also been shown to have anti-tumor properties, which may make it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Ethyl-3-methoxy-2-methylpyrazine in lab experiments is its availability. 5-Ethyl-3-methoxy-2-methylpyrazine is a natural compound that can be easily synthesized or extracted from natural sources. Another advantage is its unique odor and flavor, which makes it an ideal component in sensory studies. However, one of the limitations of using 5-Ethyl-3-methoxy-2-methylpyrazine in lab experiments is its potential toxicity. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 5-Ethyl-3-methoxy-2-methylpyrazine. One area of research is the development of new drugs and treatments for various diseases. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have anti-tumor properties, which may make it a potential treatment for cancer. Another area of research is the study of 5-Ethyl-3-methoxy-2-methylpyrazine's effects on the microbiome. 5-Ethyl-3-methoxy-2-methylpyrazine has been shown to have antimicrobial properties, which may have implications for the gut microbiome. Finally, more research is needed to fully understand the mechanism of action of 5-Ethyl-3-methoxy-2-methylpyrazine and its potential health benefits.
Synthesemethoden
5-Ethyl-3-methoxy-2-methylpyrazine can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods of synthesis is the reaction between 2-methyl-3-oxobutanoic acid and ethyl hydrazine. Another method involves the extraction of 5-Ethyl-3-methoxy-2-methylpyrazine from natural sources, such as coffee and cocoa beans.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-methoxy-2-methylpyrazine has been extensively studied for its potential health benefits and its use in various fields of research. One of the most common applications of 5-Ethyl-3-methoxy-2-methylpyrazine is in the field of sensory science, where it is used to study the odor and flavor of various foods and beverages. 5-Ethyl-3-methoxy-2-methylpyrazine is also used in the pharmaceutical industry to develop new drugs and treatments for various diseases.
Eigenschaften
CAS-Nummer |
134079-38-2 |
|---|---|
Produktname |
5-Ethyl-3-methoxy-2-methylpyrazine |
Molekularformel |
C8H12N2O |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
5-ethyl-3-methoxy-2-methylpyrazine |
InChI |
InChI=1S/C8H12N2O/c1-4-7-5-9-6(2)8(10-7)11-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
GULDDMDHQCDNQX-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C(=N1)OC)C |
Kanonische SMILES |
CCC1=CN=C(C(=N1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)








